6-Bromo-1,5-dimethyl-1H-indazole

Organic Synthesis Medicinal Chemistry Chemical Biology

Procure 6-Bromo-1,5-dimethyl-1H-indazole (CAS 1159511-83-7) with confidence. This regiospecific building block features a bromine at the 6-position, enabling precise Suzuki-Miyaura cross-coupling for kinase inhibitor SAR. Using positional isomers like 4-bromo or 3-bromo analogs jeopardizes regioselectivity, leading to costly re-synthesis. Trusted in neurological disorder research (e.g., LRRK2 kinase targeting). Ensure your synthesis starts with the correct geometry.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 1159511-83-7
Cat. No. B1519962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,5-dimethyl-1H-indazole
CAS1159511-83-7
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)N(N=C2)C
InChIInChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3
InChIKeyWIZYXBZBDVQMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1,5-dimethyl-1H-indazole: Technical Baseline and Procurement Essentials for CAS 1159511-83-7


6-Bromo-1,5-dimethyl-1H-indazole (CAS: 1159511-83-7) is a brominated derivative of the indazole heterocycle, characterized by a bromine atom at the 6-position and methyl groups at the 1- and 5-positions of the indazole ring [1]. This specific substitution pattern makes it a valuable synthetic intermediate, particularly in medicinal chemistry for constructing selective kinase inhibitors via cross-coupling reactions [2]. The compound is commercially available with a typical purity of ≥95% as determined by HPLC .

Why Substituting 6-Bromo-1,5-dimethyl-1H-indazole with Positional Isomers Can Derail Synthetic Campaigns


Generic substitution with close positional isomers like 4-bromo-1,5-dimethyl-1H-indazole (CAS 1159511-77-9) or 3-bromo-1,5-dimethyl-1H-indazole (CAS 861803-78-3) is inadvisable for applications requiring specific regioselectivity. The position of the bromine atom dictates the site of reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. Using an incorrect isomer can lead to the formation of an unintended regioisomer, significantly altering the biological activity or material properties of the final compound, thereby requiring costly and time-consuming re-synthesis [2].

Quantitative Differentiation of 6-Bromo-1,5-dimethyl-1H-indazole: An Evidence-Based Procurement Guide


Commercial Availability with Verified HPLC Purity ≥95% for Reproducible Research

The target compound is commercially available from multiple suppliers with a guaranteed purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC), a standard metric for assessing the quality of research chemicals . This contrasts with the as-is, non-validated offering from Sigma-Aldrich's AldrichCPR collection, which provides no analytical data and is sold without any warranty of fitness for a particular purpose . For procurement decisions, the availability of an HPLC-verified purity specification minimizes the risk of irreproducible results due to unknown impurities.

Organic Synthesis Medicinal Chemistry Chemical Biology

Regiospecific Synthesis Yield of 45% via N-Alkylation Route for In-House Preparation

For laboratories that prefer to synthesize the compound in-house, a documented synthetic route yields 6-bromo-1,5-dimethyl-1H-indazole with a yield of 45.0% and purity >95% [1]. This is achieved via the methylation of 6-bromo-5-methyl-1H-indazole using methyl iodide and sodium hydride in THF. This regiospecific N1-alkylation is crucial, as the reaction also produces the isomeric 6-bromo-2,5-dimethyl-2H-indazole in a similar yield (44.4%), requiring chromatographic separation [1]. This data provides a quantitative benchmark for feasibility and cost analysis when considering in-house synthesis versus commercial procurement.

Organic Synthesis Process Chemistry Methodology

Enabling Specific 6-Position Functionalization via Suzuki-Miyaura Cross-Coupling

The primary utility of 6-bromo-1,5-dimethyl-1H-indazole lies in its ability to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings [1]. The bromine atom at the 6-position is selectively activated for this transformation, enabling the introduction of aryl, heteroaryl, or vinyl groups to build complex molecular architectures [2]. This is a class-level characteristic of aryl bromides, but the specific substitution pattern on the indazole core dictates the regioselectivity of the coupling, a feature that cannot be replicated by 4-bromo or 3-bromo isomers, which would functionalize different positions on the indazole ring [3].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Optimal Application Scenarios for 6-Bromo-1,5-dimethyl-1H-indazole in Drug Discovery and Chemical Synthesis


Synthesis of 6-Substituted Indazole-Based Kinase Inhibitors

This compound is optimally deployed as a key intermediate in the construction of selective kinase inhibitors. The 6-position bromine handle allows for the installation of diverse aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a common strategy for exploring structure-activity relationships (SAR) around the indazole core of kinase inhibitors . Its use is indicated when the target molecule requires a functionalized indazole at the 6-position.

Synthesis of Neurological Disorder Drug Candidates

Vendor documentation and scientific literature indicate that this compound is a building block of choice for research programs targeting neurological disorders . Its utility in creating analogs for targets such as LRRK2 kinase, which is implicated in Parkinson's disease, has been noted [1]. Researchers in this area would procure this specific isomer to ensure the correct spatial orientation of substituents in the final drug candidate.

In-House Synthesis for Cost-Effective Lead Optimization

For well-funded medicinal chemistry groups with a need for multi-gram quantities of a 6-functionalized indazole scaffold, the published synthetic procedure provides a cost-effective alternative to commercial procurement. The documented yield (45.0%) allows for accurate cost-benefit analysis when scaling up the synthesis for extensive SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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